molecular formula C21H27NO5 B1679393 Ritobegron CAS No. 255734-04-4

Ritobegron

Cat. No.: B1679393
CAS No.: 255734-04-4
M. Wt: 373.4 g/mol
InChI Key: VMMYRRFPMAGXNP-BTYIYWSLSA-N
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Description

Ritobegron is a novel compound that acts as a selective agonist for the beta-3 adrenergic receptor. It has been primarily investigated for its potential therapeutic applications in treating overactive bladder syndrome. The compound is known for its high selectivity towards beta-3 adrenergic receptors, which makes it a promising candidate for medical applications with minimal side effects on other adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ritobegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ritobegron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

Ritobegron exerts its effects by selectively binding to beta-3 adrenergic receptors, which are primarily found in the bladder and adipose tissue. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of the detrusor muscle in the bladder, thereby reducing symptoms of overactive bladder. The high selectivity of this compound for beta-3 adrenergic receptors minimizes its effects on other adrenergic receptors, reducing the risk of side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ritobegron

This compound stands out due to its high selectivity for beta-3 adrenergic receptors and its minimal side effects on other adrenergic receptors. This selectivity makes it a promising candidate for treating overactive bladder with fewer adverse effects compared to other beta-3 adrenergic receptor agonists .

Properties

CAS No.

255734-04-4

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid

InChI

InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1

InChI Key

VMMYRRFPMAGXNP-BTYIYWSLSA-N

SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O

Isomeric SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O

Appearance

Solid powder

Key on ui other cas no.

255734-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid
KUC-7322
ritobegron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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